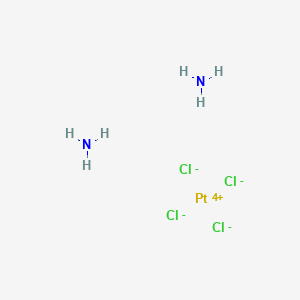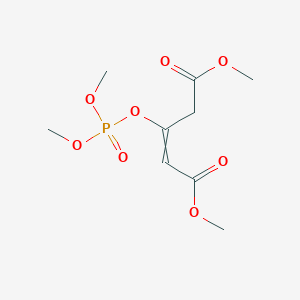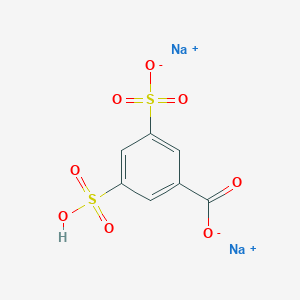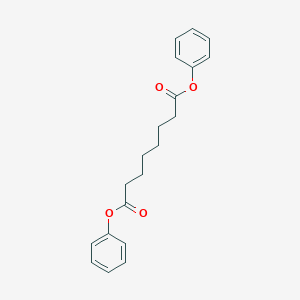
Diamminetetrachloroplatinum
Descripción general
Descripción
Diamminetetrachloroplatinum, also known as cisplatin, is a chemotherapy drug used to treat various types of cancer. It was first discovered in 1844, but its anti-cancer properties were not recognized until the 1960s. Since then, cisplatin has become one of the most widely used chemotherapy drugs in the world.
Mecanismo De Acción
Cisplatin works by forming covalent bonds with DNA, which prevents the DNA from replicating and dividing. This leads to cell death and the inhibition of cancer cell growth. Cisplatin also induces apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Cisplatin has both biochemical and physiological effects. Biochemically, Diamminetetrachloroplatinum binds to DNA and inhibits its replication and transcription. This leads to the inhibition of cancer cell growth and the induction of apoptosis. Physiologically, Diamminetetrachloroplatinum can cause various side effects, including nausea, vomiting, kidney damage, and hearing loss.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cisplatin has several advantages for lab experiments. It is a well-established drug with a known mechanism of action. It is also relatively easy to synthesize and purify. However, Diamminetetrachloroplatinum has several limitations. It can be toxic to normal cells, which can limit its effectiveness. It can also induce resistance in cancer cells, which can reduce its effectiveness over time.
Direcciones Futuras
There are several future directions for the study of Diamminetetrachloroplatinum. One area of research is the development of new platinum-based drugs that are more effective and less toxic. Another area of research is the identification of biomarkers that can predict a patient's response to Diamminetetrachloroplatinum. This can help to personalize cancer treatment and improve patient outcomes. Additionally, the combination of Diamminetetrachloroplatinum with other therapies, such as immunotherapy, is an area of active research.
Métodos De Síntesis
The synthesis of Diamminetetrachloroplatinum involves the reaction of ammonium chloride, platinum(IV) oxide, and hydrochloric acid. The reaction produces Diamminetetrachloroplatinum, which is a yellow, crystalline powder. The synthesis method has been well-established, and the purity of the product can be determined using various analytical techniques.
Aplicaciones Científicas De Investigación
Cisplatin has been extensively studied for its anti-cancer properties. It has been shown to be effective against various types of cancer, including testicular, ovarian, bladder, lung, and head and neck cancers. Cisplatin works by binding to DNA and preventing cancer cells from dividing and growing. It has also been used in combination with other chemotherapy drugs to increase its effectiveness.
Propiedades
IUPAC Name |
azane;platinum(4+);tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHOYUZKIANPPG-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H6N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937639 | |
| Record name | Platinum(4+) chloride--ammonia (1/4/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diamminetetrachloroplatinum | |
CAS RN |
16893-06-4, 16893-05-3, 16949-90-9 | |
| Record name | trans-Diamminetetrachloroplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16893-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Diamminetetrachloroplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16893-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diamminetetrachloroplatinum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016893053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diamminetetrachloroplatinum(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016949909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(4+) chloride--ammonia (1/4/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diamminetetrachloroplatinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)






![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)





